3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
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Overview
Description
3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is an organic compound that features a boron-containing dioxaborolane group attached to an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline typically involves the borylation of an isoquinoline derivative. One common method is the palladium-catalyzed borylation of 3-methyl-8-bromoisoquinoline using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The isoquinoline ring can be reduced under specific conditions.
Substitution: The boron group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Aryl halides and a palladium catalyst in the presence of a base like potassium carbonate in a solvent such as toluene or ethanol.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced isoquinoline derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline has several applications in scientific research:
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline largely depends on its application. In cross-coupling reactions, the boron group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction mechanism. This involves the transmetalation of the boron species with a palladium catalyst, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is unique due to the presence of both the isoquinoline ring and the dioxaborolane group. This combination allows for versatile reactivity and the potential to participate in a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and materials science.
Properties
Molecular Formula |
C16H20BNO2 |
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Molecular Weight |
269.1 g/mol |
IUPAC Name |
3-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
InChI |
InChI=1S/C16H20BNO2/c1-11-9-12-7-6-8-14(13(12)10-18-11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 |
InChI Key |
DOMBIXBABVBBRP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=NC(=CC3=CC=C2)C |
Origin of Product |
United States |
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